molecular formula C15H16ClN3OS B2390050 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 1795298-74-6

3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2390050
CAS No.: 1795298-74-6
M. Wt: 321.82
InChI Key: PCMKBELWRZKNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a thiazolyl-pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring. These intermediates are then coupled with a benzamide derivative that has been chlorinated at the 3-position. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

    N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide: Another compound with a benzothiazole core and similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring and a pyrrolidine ring attached to a benzamide core. This unique structure may confer specific biological activities or chemical properties that are not present in other similar compounds.

Properties

IUPAC Name

3-chloro-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-12-4-1-3-11(9-12)14(20)18-10-13-5-2-7-19(13)15-17-6-8-21-15/h1,3-4,6,8-9,13H,2,5,7,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMKBELWRZKNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.